4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine
Overview
Description
4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a white crystalline powder that has been used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Scientific Research Applications
Synthesis and Characterization
Synthesis Process : Pyrazole derivatives, including compounds structurally similar to 4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine, have been synthesized and characterized using various techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. This synthesis process is crucial for creating compounds with potential bioactivity (Titi et al., 2020).
Chemical Properties : Theoretical calculations of physical and chemical properties of these pyrazole derivatives were performed using Petra, Osiris, and Molinspiration programs. These analyses help in understanding the molecular structure and potential applications of the compounds (Titi et al., 2020).
Pharmaceutical and Biomedical Applications
Antitumor Properties : The synthesized pyrazole derivatives showed promising biological activity against breast cancer, highlighting their potential in cancer treatment (Titi et al., 2020).
Antimicrobial and Antifungal Effects : These compounds also exhibited significant antibacterial and antifungal properties, which could be beneficial in developing new antimicrobial agents (Titi et al., 2020).
Catalysis and Green Chemistry
- Catalytic Synthesis : Some pyrazole derivatives have been synthesized using environmentally friendly catalytic processes. This includes the use of PEG1000-based dicationic acidic ionic liquid as a catalyst, which is a novel approach in green chemistry (Ren et al., 2015).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Compounds related to 4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine have shown effective inhibition of corrosion in metals, which is significant in material science and industrial applications (Chetouani et al., 2005).
Dyeing and Pigment Industry
- Dye Synthesis : Pyrazole derivatives have been used in synthesizing azo and bisazo dyes, indicating their application in the dyeing industry and for developing products with biological properties (Bagdatli & Ocal, 2012).
properties
IUPAC Name |
4-methyl-1-(1-phenylethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-8-15(14-12(9)13)10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPICRBLGVTJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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